3-Fluorochrysene

Vue d'ensemble

Description

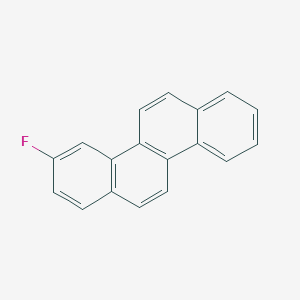

3-Fluorochrysene is a monofluorinated polycyclic aromatic hydrocarbon with the molecular formula C18H11F. It is a derivative of chrysene, where one hydrogen atom is replaced by a fluorine atom at the third position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorochrysene typically involves the fluorination of chrysene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature and pressure to achieve high yields and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluorochrysene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoro-substituted quinones.

Reduction: Reduction reactions can convert it to fluorinated dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed:

Oxidation: Fluoroquinones.

Reduction: Fluorinated dihydro derivatives.

Substitution: Various fluoro-substituted aromatic compounds.

Applications De Recherche Scientifique

Scientific Research Applications

1. Photophysical Studies

3-Fluorochrysene has been studied for its photophysical properties, which are crucial for applications in organic light-emitting diodes (OLEDs) and solar cells. Its fluorescence characteristics can be tuned by varying the fluorine substitution, impacting its efficiency in light emission and absorption processes. Research indicates that fluorinated PAHs often exhibit enhanced stability and altered electronic transitions compared to their non-fluorinated counterparts .

2. Environmental Chemistry

As a PAH, this compound is relevant in environmental studies, particularly concerning its behavior in soil and water systems. Investigations into the degradation pathways of fluorinated PAHs help understand their persistence and toxicity in the environment. Studies have shown that fluorination can affect the biodegradability of PAHs, with implications for pollution management strategies .

3. Biological Studies

Research has also explored the biological interactions of this compound, particularly its potential as a model compound for studying the effects of PAHs on human health. Fluorinated compounds may exhibit different toxicological profiles compared to their non-fluorinated analogs, making them significant in toxicology research . For instance, studies have indicated that certain fluorinated PAHs can induce oxidative stress in cellular models, leading to further investigations into their mechanisms of action .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it an attractive material for organic semiconductors. Its ability to form stable thin films is beneficial for applications in flexible electronics and sensors. Researchers are investigating its use as an active layer in organic field-effect transistors (OFETs), where it could enhance charge transport characteristics due to its favorable energy levels .

2. Coatings and Polymers

In materials science, this compound can be utilized to develop advanced coatings with improved chemical resistance and thermal stability. Its incorporation into polymer matrices can enhance the mechanical properties of materials used in harsh environments, such as aerospace applications . The fluorination process is known to impart hydrophobicity and chemical inertness to coatings, making them suitable for protective applications.

Case Studies

Mécanisme D'action

The mechanism of action of 3-Fluorochrysene involves its interaction with biological molecules and cellular structures. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain biochemical pathways. It can interact with enzymes and receptors, potentially leading to changes in cellular function and signaling pathways .

Comparaison Avec Des Composés Similaires

- 1-Fluoronaphthalene

- 2-Fluorofluorene

- 5-Fluoroacenaphthylene

- 2-Fluorophenanthrene

- 3-Fluorophenanthrene

- 3-Fluorofluoranthene

- 1-Fluoropyrene

- 1-Fluorochrysene

- 2-Fluorochrysene

- 9-Fluorobenzo[k]fluoranthene

Comparison: 3-Fluorochrysene is unique due to its specific fluorination at the third position, which can significantly alter its chemical and physical properties compared to other fluorinated polycyclic aromatic hydrocarbons. This positional isomerism can affect its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .

Activité Biologique

3-Fluorochrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. This compound, like other fluorinated PAHs, exhibits unique properties that can significantly alter its biological effects compared to its unfluorinated counterparts.

- Chemical Formula : C₁₈H₁₂F

- Molecular Weight : 270.28 g/mol

- CAS Number : 36288-22-9

Biological Activity Overview

The introduction of fluorine into PAHs can modulate their biological activity in various ways. Research indicates that fluorine can affect the metabolism of these compounds, potentially leading to increased or decreased toxicity. For example, fluorinated PAHs may exhibit altered interactions with biological macromolecules, including DNA and proteins, which can influence their carcinogenic potential.

- Metabolic Activation :

- DNA Interaction :

- Reactive Oxygen Species (ROS) Production :

In Vitro Studies

A study examined the cytotoxic effects of various PAHs on human fibroblasts, highlighting that while some PAHs demonstrated significant cellular alterations, others like this compound did not show pronounced effects at certain concentrations. This suggests a complex relationship between structure and biological activity among PAHs .

Comparative Analysis with Other PAHs

| Compound | Tumorigenicity | Mechanism of Action |

|---|---|---|

| This compound | Moderate | DNA adduct formation |

| 6-Fluorobenzo[a]pyrene | Increased | Enhanced metabolic activation |

| Benzo[a]pyrene | High | Direct DNA interaction |

This table illustrates that while this compound has moderate tumorigenic potential, other fluorinated PAHs may exhibit more pronounced effects due to differences in their metabolic pathways and interactions with cellular components .

Environmental and Health Implications

The environmental persistence of PAHs, including this compound, raises concerns regarding their accumulation in ecosystems and potential exposure to humans through food and air. Regulatory measures are necessary to monitor and mitigate the risks associated with these compounds.

Regulatory Context

Given the potential health risks associated with exposure to fluorinated PAHs, regulatory agencies have begun assessing these compounds more rigorously. The need for comprehensive studies on their long-term effects on human health and the environment is paramount.

Propriétés

IUPAC Name |

3-fluorochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIBVBFEZPCUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631463 | |

| Record name | 3-Fluorochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36288-22-9 | |

| Record name | 3-Fluorochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.